molecular formula C28H42O3 B1236015 5,8-Edeto CAS No. 86363-50-0

5,8-Edeto

Cat. No. B1236015
CAS RN: 86363-50-0
M. Wt: 426.6 g/mol
InChI Key: FWPYIYVSYQRISA-ZJBQAQMGSA-N
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Description

Synthesis Analysis

The synthesis of compounds like "5,8-Edeto" involves complex chemical processes. Research on similar compounds has detailed the synthesis methods, including the use of energy decomposition analysis (EDA) for understanding chemical bonds and the creation of new donor molecules for conducting organic salts (Zhao, Hopffgarten, Andrada, & Frenking, 2018). This method helps in interpreting the chemical interactions during synthesis.

Molecular Structure Analysis

The molecular structure of compounds like "5,8-Edeto" can be analyzed using various techniques, including X-ray crystal structure analysis and quantum-chemical calculations (Nakano, Miyawaki, Nogami, Shirota, Harada, & Kasai, 1989). These techniques help in understanding the arrangement of atoms and the overall geometry of the molecule.

Chemical Reactions and Properties

Chemical reactions involving "5,8-Edeto" can be explored using methods like energy decomposition analysis, which breaks down the interaction energies in a molecule into various components like electrostatic interactions, Pauli repulsions, and covalent interactions (Levine, Horn, Mao, & Head‐Gordon, 2016). This analysis provides insights into the reactivity and stability of the molecule.

Physical Properties Analysis

The physical properties of molecules like "5,8-Edeto" can be studied using molecular modeling techniques. These techniques help in understanding properties like boiling points, melting points, and critical temperatures, which are crucial for predicting the behavior of the compound under different conditions (Needham, Wei, & Seybold, 1988).

Scientific Research Applications

1. Enhancing Learning Outcomes in Science Education

The application of scientific approaches, such as the 5E instructional model, in science education significantly improves students' learning outcomes and motivation. This approach is characterized by engaging students in a more interactive and inquiry-based learning process. For instance, a study by Amir and Haling (2019) demonstrated the effectiveness of a scientific approach in elementary science education, highlighting improvements in student motivation and learning outcomes (Amir & Haling, 2019).

2. Optimizing Experimental Design in Science

The optimization of experimental design in scientific research is crucial for achieving insightful results and managing the balance between information gain and experimental costs. Nöh et al. (2018) discussed this in the context of carbon labeling experiments in metabolic flux analysis, emphasizing the importance of multi-criteria optimization for efficient experimental design (Nöh et al., 2018).

3. Impact of Inquiry-Based Learning on Academic Achievement

Inquiry-based learning, particularly in STEM (Science, Technology, Engineering, Mathematics) education, has a positive impact on academic achievement. Büyükdede and Tanel (2019) found that STEM activities increased the academic achievement of prospective teachers and enhanced their opinions on the effectiveness of these activities (Büyükdede & Tanel, 2019).

4. Exploring Data Analysis in Scientific Research

Exploratory data analysis (EDA) plays a foundational role in inductive scientific research. It aids in the discovery and exploration of empirical phenomena, as highlighted by Jebb, Parrigon, and Woo (2017). Their work underscores the importance of EDA in enhancing scientific credibility and maximizing data value (Jebb, Parrigon, & Woo, 2017).

5. Educational Strategies in Science Experimentation

Effective educational strategies in science experimentation, such as transitioning from engineering to science models, can significantly enhance students' understanding of scientific inquiry processes. Schauble, Klopfer, and Raghavan (1991) discussed how this transition improves students' abilities to establish causal relationships in scientific experiments (Schauble, Klopfer, & Raghavan, 1991).

properties

IUPAC Name

(1R,2R,5R,6R,10R,13S,15R)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-13-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,12,15-16,18-23,29H,9-11,13-14,17H2,1-6H3/b8-7+/t19-,20+,21-,22+,23+,25+,26+,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPYIYVSYQRISA-ZJBQAQMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C24C=CC5(C3(CCC(C5)O)C)OO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@@]24C=C[C@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86363-50-0
Record name 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086363500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.